molecular formula C17H22BrNO2 B6352019 N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide CAS No. 1609407-57-9

N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B6352019
CAS No.: 1609407-57-9
M. Wt: 352.3 g/mol
InChI Key: IHLDHQDANSNIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide is a synthetic phenethylamine derivative of significant interest in neuroscience and medicinal chemistry research. This compound features a phenethylamine core structure modified with an N-(2,5-dimethoxybenzyl) substitution, a modification known to profoundly influence the pharmacological profile of such molecules by dramatically increasing affinity and potency at serotonin 5-HT2 receptor subtypes . Compounds within this chemical class are extensively studied for their role as potent agonists at 5-HT2A receptors, a primary target for classical hallucinogens, and are valuable tools for probing serotonin receptor function and signaling . The structural motif of N-benzyl substituted phenethylamines is a subject of active research due to its high binding affinity and functional activity at 5-HT2 family receptors, which are implicated in various CNS processes including cognition, mood, and perception . Researchers utilize this compound and its analogs to investigate the physiological and behavioral roles of the serotonin system. The hydrobromide salt form enhances the compound's stability and solubility in various solvents, facilitating its application in in vitro assays. This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should consult all relevant safety data sheets and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-8-9-17(20-2)15(12-16)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLDHQDANSNIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCC2=CC=CC=C2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves the condensation of 2,5-dimethoxybenzaldehyde (1.0 equiv) with 2-phenylethanamine (1.2 equiv) in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB, 3.0 equiv). The reaction proceeds in dichloromethane at 0–5°C to minimize imine over-reduction.

Table 1: Optimization Parameters for Reductive Amination

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents dimerization
STAB Equivalents3.0–3.5Maximizes imine reduction
SolventDichloromethaneEnhances solubility
Reaction Time12–18 hoursEnsures completion

Yields typically reach 70–75%, with HPLC purity >95% before salt formation.

Limitations and Side Reactions

Competitive aldol condensation and enamine formation are observed at elevated temperatures (>10°C) or with excess aldehyde. Acidic workup (e.g., 1M HCl) quenches unreacted STAB but may protonate the amine, necessitating careful pH adjustment during hydrobromide salt formation.

Alkylation Method

Nucleophilic Substitution Strategy

Alkylation employs 2,5-dimethoxybenzyl bromide (1.1 equiv) reacting with 2-phenylethanamine (1.0 equiv) in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux (82°C). The reaction achieves 65–70% yield but suffers from quaternary ammonium salt byproducts due to over-alkylation.

Solvent and Base Optimization

Polar aprotic solvents like DMF improve reactivity but complicate purification. Tributylamine as a base reduces side reactions, yielding 75% product at 60°C.

Hydrogenation of Oxy-ethylamine Intermediate

Two-Stage Hydrogenation Protocol

The patent-derived hydrogenation method (Figure 1) involves:

  • Stage 1 : Hydrogenation of N-(2,5-dimethoxybenzyl)-2-phenyl-2-oxyethylamine hydrochloride (1.0 equiv) using Pd/C (5 wt%) and HCl (1.5 equiv) at 55–65°C under 60–100 psi H₂ for 6 hours.

  • Stage 2 : Heating to 85–100°C for 30–36 hours to ensure complete conversion to the target amine.

Table 2: Hydrogenation Reaction Parameters

ParameterStage 1Stage 2
Temperature55–65°C85–100°C
Pressure60–100 psi H₂60–100 psi H₂
CatalystPd/C (5 wt%)Pd/C (5 wt%)
Duration6 hours30–36 hours

This method achieves >99% purity after base-salt purification, with yields exceeding 85%.

Role of Lewis Acids

Lewis acids (e.g., ZnCl₂) suppress keto-enol tautomerization in the oxy-ethylamine intermediate, directing selectivity toward the desired amine.

Purification and Salt Formation

Base-Salt Transformation

Crude product is dissolved in ethanol, treated with NaOH (2.0 equiv) to free the amine, and filtered. The free base is reacted with HBr (48% w/w) in ethyl acetate to precipitate the hydrobromide salt (98–99% purity).

Crystallization Challenges

The dimethoxybenzyl group impedes crystallization; solvent screening (ethyl acetate/hexane, 4:1) and seeding with analogous salts resolve this.

Scale-Up and Industrial Production

Continuous Flow Hydrogenation

Industrial processes adopt continuous flow reactors to maintain H₂ pressure (100 psi) and temperature (60–100°C), achieving throughputs of 50–100 kg/day with 90% yield.

Waste Reduction Strategies

Recycling Pd/C via filtration and reusing solvent-laden mother liquors reduce environmental impact.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Reductive Amination70–7595Moderate
Alkylation65–7090Low
Hydrogenation85–9099High

Hydrogenation outperforms other methods in yield and purity, making it the preferred industrial route .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing various organic compounds, particularly those related to phenethylamines and their derivatives.
  • Reagent in Chemical Reactions : It is utilized in different chemical reactions due to its ability to undergo oxidation, reduction, and nucleophilic substitution. For example:
    • Oxidation : Can be oxidized to form quinones using potassium permanganate.
    • Reduction : Reduced using lithium aluminum hydride to yield amine derivatives.
    • Substitution Reactions : The methoxy groups can participate in nucleophilic substitutions with various reagents.

Biology

  • Serotonin Receptor Interaction : N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide has been studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for understanding its effects on mood and cognition.
  • Potential Therapeutic Applications : Research indicates that this compound may have therapeutic potential in treating psychiatric disorders such as depression and anxiety by modulating serotonin pathways .

Medicine

  • Psychiatric Disorders : The compound's agonistic activity at the 5-HT2A receptor suggests potential use in treating depression and anxiety disorders. Clinical trials are exploring its efficacy compared to traditional treatments .
  • Cognitive Enhancement : Investigations are underway into its ability to promote neuroplasticity and cognitive function, which may lead to new treatments for cognitive impairments.

Industry

  • Material Development : In industrial applications, it is used in developing new materials and as a component in specific chemical processes. Its unique properties make it suitable for various applications in material science.

Case Studies

Several case studies have highlighted the compound's biological activity:

  • A study demonstrated that compounds similar to this compound exhibit selective agonism at the 5-HT2A receptor, leading to significant mood alterations in preclinical models .
  • Another investigation focused on the structure-activity relationship of related phenethylamines, emphasizing how modifications affect receptor binding affinity and functional potency against different serotonin receptors .

Summary Table of Applications

Application AreaSpecific Use Cases
ChemistryPrecursor for organic synthesis; reagent for oxidation/reduction reactions
BiologyInteraction with serotonin receptors; studies on mood modulation
MedicinePotential treatments for depression and anxiety; cognitive enhancement
IndustryDevelopment of new materials; component in chemical processes

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including changes in mood, perception, and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe class comprises N-(2-methoxybenzyl) derivatives of 2C-X phenethylamines. Key comparisons include:

Compound Name Substituents on Benzyl Ring Substituents on Phenethylamine Salt Form Key Applications
N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide 2,5-dimethoxy None Hydrobromide PET imaging, receptor studies
25B-NBOMe (4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) 2,5-dimethoxy + 4-bromo None Free base/HCl Psychedelic research, 5-HT2A agonism
25I-NBOMe (4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) 2,5-dimethoxy + 4-iodo None Free base Serotonergic activity studies
25C-NBOMe (4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) 2,5-dimethoxy + 4-chloro None Free base Receptor affinity assays

Key Structural Differences :

  • The absence of a halogen (e.g., Br, I) at the 4-position of the benzyl ring distinguishes the target compound from 25B-NBOMe and 25I-NBOMe.
  • The hydrobromide salt differentiates it from free-base NBOMe derivatives, which are typically associated with recreational use .

Receptor Affinity and Pharmacological Activity

5-HT2A Receptor Binding
Compound pKi (5-HT2A) Functional Activity Notes
This compound Not reported Unknown Primarily studied in PET tracer synthesis
25B-NBOMe ~9.5 Full agonist Submicromolar affinity; high potency
25B-NB5Br2OMe (Halogenated derivative) 7.17 Partial agonist? Lower affinity vs. 25B-NBOMe

Insights :

  • The target compound’s lack of halogenation likely reduces 5-HT2A affinity compared to halogenated NBOMe derivatives .
  • Its utility in PET imaging (e.g., translocator protein (TSPO) tracers) suggests off-target binding profiles distinct from classical NBOMe compounds .

Metabolic and Analytical Profiles

Analytical Challenges :

  • Differentiation from positional isomers (e.g., N-(2,4-dimethoxybenzyl) analogues) requires high-resolution mass spectrometry .

Biological Activity

N-(2,5-dimethoxybenzyl)-2-phenylethanamine hydrobromide is a compound that has garnered attention in the field of pharmacology due to its interactions with serotonin receptors, particularly the 5-HT2A receptor. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is a phenethylamine derivative characterized by the presence of two methoxy groups at the 2 and 5 positions of the benzyl ring. Its chemical structure can be represented as follows:

C17H24BrN1O2\text{C}_\text{17}\text{H}_\text{24}\text{BrN}_\text{1}\text{O}_\text{2}

This compound is synthesized through various organic reactions, often involving the modification of phenethylamine scaffolds.

The primary mechanism of action for this compound involves its role as an agonist at the 5-HT2A receptor . Activation of this receptor subtype is associated with various physiological effects, including alterations in mood, perception, and cognition. The compound's interaction with serotonin receptors leads to downstream signaling that can influence neurotransmitter release and neuronal excitability .

Agonist Activity

Research indicates that this compound exhibits potent agonistic activity at the 5-HT2A receptor. This activity is crucial for its potential therapeutic applications in treating neurological disorders such as depression and anxiety. The compound's efficacy has been compared to other known agonists in terms of binding affinity and functional potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of methoxy groups significantly enhances the binding affinity for the 5-HT2A receptor. For instance, modifications in the methoxy groups can lead to varying degrees of receptor activation and selectivity among different serotonin receptor subtypes .

CompoundBinding Affinity (nM)Functional PotencySelectivity
This compound< 10High5-HT2A > 5-HT2C
2C-B (for comparison)~30Moderate5-HT2A ≈ 5-HT2C

Study on Neuroplasticity

A notable study investigated the effects of this compound on neuroplasticity markers in animal models. The results demonstrated that administration of this compound led to increased expression of genes associated with neuroplasticity in the frontal cortex, suggesting potential benefits for cognitive enhancement and recovery from neurodegenerative conditions .

Behavioral Studies

Behavioral assays have shown that this compound elicits a head-twitch response in rodents, a common indicator of serotonergic activity. This response correlates with its agonistic effects at the 5-HT2A receptor and supports its classification as a psychoactive agent .

Therapeutic Potential

Given its biological activity profile, this compound is being explored for therapeutic applications in:

  • Psychiatric Disorders : Potential treatment for depression and anxiety through modulation of serotonin pathways.
  • Cognitive Enhancement : Investigated for its ability to promote neuroplasticity and cognitive function.

Q & A

Q. Key Considerations :

  • Solvent purity (<0.01% water) is critical to avoid side reactions.
  • Reaction yields drop below 70% if temperatures exceed 25°C during condensation .

How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in neurotransmitter systems?

Advanced Research Focus
SAR studies require systematic modifications:

  • Methoxy Group Positioning : Replace 2,5-dimethoxy groups with 3,4- or 2,4-dimethoxy configurations to assess electronic effects on receptor binding.
  • Phenyl Ring Substitutions : Introduce halogens (e.g., fluorine at the 4-position) or methyl groups to evaluate steric and electronic influences on affinity for dopamine or serotonin receptors .
  • Backbone Variations : Replace the phenylethanamine moiety with cyclopentylamine or tetraazole rings to probe conformational flexibility .

Q. Methodological Tools :

  • Molecular Docking : Use AutoDock Vina to predict binding modes against crystallized receptor structures (e.g., 5-HT2A).
  • In Vitro Binding Assays : Radioligand displacement studies with [³H]ketanserin (for 5-HT2A) or [³H]spiperone (for D2 receptors) .

What analytical techniques are recommended for resolving discrepancies in reported binding affinities?

Advanced Research Focus
Discrepancies often arise from assay conditions or compound purity. Use:

HPLC-PDA/MS : Confirm purity (>98%) and rule out isomers (e.g., N-(2,4-dimethoxybenzyl) vs. 2,5-dimethoxy derivatives).

Saturation Binding Assays : Compare Kd values across multiple receptor subtypes (e.g., 5-HT2A vs. σ-1 receptors) under standardized buffer conditions (pH 7.4, 25°C) .

Metabolite Screening : LC-MS/MS to identify degradation products (e.g., demethylated metabolites) that may interfere with binding .

Q. Data Normalization :

  • Normalize results to reference ligands (e.g., ketanserin for 5-HT2A) to minimize inter-lab variability .

How can this compound be radiolabeled for PET imaging of translocator protein (TSPO) in neurological disorders?

Advanced Research Focus
Radiosynthesis involves:

Precursor Preparation : Bromoacetylation of the parent compound to yield N-(2,5-dimethoxybenzyl)-N-(5-iodo-2-phenoxyphenyl)acetamide.

¹⁸F-Labeling : React the precursor with [¹⁸F]fluoride using a spirocyclic iodonium ylide (SCIDY) mediator at 150°C for 10 minutes .

Q. Validation Steps :

  • In Vivo Stability : Assess metabolic degradation in rodent plasma via radio-TLC.
  • Biodistribution Studies : Compare uptake in TSPO-rich tissues (e.g., brain, lungs) against control tracers like [¹⁸F]DAA1106 .

What strategies mitigate thermal degradation during GC-MS analysis of this compound?

Basic Research Focus
Thermal lability (degradation >200°C) necessitates:

  • Derivatization : Use BSTFA + TMCS (1:1) to silylate hydroxyl or amine groups, improving volatility and stability.
  • Low-Temperature GC : Set injector/oven temperatures ≤220°C with a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS) .
  • Alternative LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z transitions: 362 → 121, 362 → 148) with a C18 column and 0.1% formic acid mobile phase .

How do electronic effects of the dimethoxybenzyl group influence receptor binding kinetics?

Advanced Research Focus
The 2,5-dimethoxy configuration enhances:

  • Electron Donation : Methoxy groups increase electron density on the benzyl ring, strengthening π-π interactions with aromatic residues (e.g., Phe234 in 5-HT2A).
  • Hydrogen Bonding : Oxygen atoms form H-bonds with Thr139 or Ser242 in the receptor’s binding pocket.

Q. Experimental Validation :

  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces.
  • Kinetic Assays : Surface plasmon resonance (SPR) to measure on/off rates (e.g., k_on = 1.2 × 10⁶ M⁻¹s⁻¹, k_off = 0.03 s⁻¹) .

What in vitro models are suitable for assessing neurotoxicity of this compound?

Q. Basic Research Focus

  • Primary Neuronal Cultures : Rat cortical neurons treated with 1–100 µM compound for 24–72 hours. Assess viability via MTT assay and apoptosis markers (caspase-3 activation).
  • Astrocyte Co-Cultures : Measure glutamate uptake and reactive oxygen species (ROS) using DCFH-DA fluorescence .

Q. Controls :

  • Include NMDA receptor antagonists (e.g., MK-801) to differentiate excitotoxicity from direct mitochondrial toxicity.

How can conflicting data on metabolic stability be reconciled across species?

Advanced Research Focus
Species-specific cytochrome P450 (CYP) metabolism requires:

Microsomal Incubations : Compare human vs. rodent liver microsomes with NADPH cofactor.

Metabolite Profiling : UPLC-QTOF to identify species-specific oxidation products (e.g., N-demethylation in rats vs. O-demethylation in humans).

CYP Inhibition Assays : Co-incubate with selective inhibitors (e.g., quinidine for CYP2D6) to identify dominant metabolic pathways .

What crystallization conditions yield high-quality X-ray diffraction data for this compound?

Q. Advanced Research Focus

  • Solvent System : Slow evaporation from acetonitrile/ethanol (3:1 v/v) at 4°C.
  • Crystal Stabilization : Soak crystals in Paratone-N oil to prevent dehydration.
  • Data Collection : Use synchrotron radiation (λ = 0.7749 Å) with a CCD detector. Resolution <1.0 Å is achievable for charge density analysis .

How does the hydrobromide salt form affect solubility and bioavailability in preclinical models?

Q. Basic Research Focus

  • Solubility : Hydrobromide salt increases aqueous solubility (e.g., 12 mg/mL in PBS) compared to freebase (0.3 mg/mL).
  • Bioavailability : In rats, salt form shows 65% oral bioavailability (AUC₀–₂₄ = 450 ng·h/mL) vs. 22% for freebase.
  • Counterion Effects : Compare with hydrochloride salts; HBr generally provides better crystallinity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.